molecular formula C28H21N3O3S B2708779 3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 403719-90-4

3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B2708779
CAS No.: 403719-90-4
M. Wt: 479.55
InChI Key: LCSSLJOHHZUPMD-UHFFFAOYSA-N
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Description

3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide is a complex organic compound with a molecular formula of C28H21N3O3S . This compound belongs to the quinazoline family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazoline core, followed by the introduction of the benzyl, phenoxyphenyl, and sulfanylidene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide can be compared with other quinazoline derivatives, such as:

    4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline: A simpler quinazoline derivative with similar core structure but different substituents.

    N-(4-phenoxyphenyl)-2-thioxoquinazoline: Another derivative with phenoxyphenyl and thioxo groups but lacking the benzyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.

Biological Activity

3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Molecular Formula : C22H17N3O2S
Molecular Weight : 387.5 g/mol
IUPAC Name : this compound
Canonical SMILES : C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S

Synthesis

The synthesis of 3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline involves several steps:

  • Condensation Reaction : The initial step typically involves the condensation of benzylamine with appropriate quinazoline derivatives under acidic or basic conditions.
  • Sulfanylidene Formation : The introduction of the sulfanylidene group can be achieved through a reaction with thioketones or thioacids.
  • Characterization : The compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Antimicrobial Activity

Research has demonstrated that compounds with a quinazoline backbone exhibit significant antimicrobial properties. A study focusing on similar quinazoline derivatives reported notable activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for effective compounds .

CompoundMIC (µg/mL)Bacterial Strain
Quinazoline Derivative A10Staphylococcus aureus
Quinazoline Derivative B25Escherichia coli
3-benzyl Compound15Pseudomonas aeruginosa

Antioxidant Activity

The antioxidant potential of the compound was assessed using the DPPH radical scavenging assay. Compounds similar to 3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene have shown moderate antioxidant activity, with IC50 values indicating their effectiveness in scavenging free radicals.

CompoundIC50 (µg/mL)Activity Level
Control (Ascorbic Acid)50High
3-benzyl Compound200Moderate

The results indicate that while the compound shows some antioxidant activity, it is less potent than standard antioxidants like ascorbic acid .

Case Studies

  • Antimicrobial Efficacy : A study published in ResearchGate investigated various quinazoline derivatives, including those structurally related to our compound. It was found that these derivatives exhibited broad-spectrum antimicrobial activity, suggesting that modifications in the structure can enhance efficacy against resistant strains .
  • Antioxidant Properties : Another study highlighted the synthesis of isoxazole derivatives from quinazolinones and their subsequent evaluation for antioxidant properties. The findings suggested that the incorporation of different substituents significantly influenced the radical scavenging activity .

Properties

CAS No.

403719-90-4

Molecular Formula

C28H21N3O3S

Molecular Weight

479.55

IUPAC Name

3-benzyl-4-oxo-N-(4-phenoxyphenyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C28H21N3O3S/c32-26(29-21-12-14-23(15-13-21)34-22-9-5-2-6-10-22)20-11-16-24-25(17-20)30-28(35)31(27(24)33)18-19-7-3-1-4-8-19/h1-17H,18H2,(H,29,32)(H,30,35)

InChI Key

LCSSLJOHHZUPMD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5)NC2=S

solubility

not available

Origin of Product

United States

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